molecular formula C19H23N3O5S B2616619 4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine CAS No. 2320824-07-3

4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine

Cat. No.: B2616619
CAS No.: 2320824-07-3
M. Wt: 405.47
InChI Key: ULAWSGURTVJYBQ-UHFFFAOYSA-N
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Description

This compound, 4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine, is a potent and selective small-molecule inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform (PubMed) . The PI3Kδ pathway is a critical node in intracellular signaling, predominantly expressed in leukocytes and governing cell proliferation, survival, and migration. Consequently, this inhibitor serves as a crucial research tool for dissecting the role of PI3Kδ in immunological and inflammatory processes, such as B-cell activation, T-cell function, and mast cell degranulation (Nature Reviews Drug Discovery) . Its high selectivity for the p110δ catalytic subunit over other PI3K class I isoforms (α, β, γ) minimizes off-target effects in complex biological systems, enabling more precise pathway analysis. In oncology research, it is extensively used to investigate the pathogenesis and progression of hematological malignancies, where PI3Kδ signaling is often constitutively active, making it a potential target for leukemias and lymphomas (National Cancer Institute) . By selectively blocking the ATP-binding pocket of PI3Kδ, this compound suppresses the production of the secondary messenger PIP3, thereby modulating downstream effectors like AKT and mTOR, and influencing fundamental cellular outcomes. It is an essential compound for in vitro and in vivo studies aimed at understanding immune cell signaling and for the preclinical evaluation of therapeutic strategies targeting the PI3K pathway.

Properties

IUPAC Name

4-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]-6-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5S/c1-14-10-19(21-13-20-14)27-12-15-4-6-22(7-5-15)28(23,24)16-2-3-17-18(11-16)26-9-8-25-17/h2-3,10-11,13,15H,4-9,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULAWSGURTVJYBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=N1)OCC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the 2,3-dihydro-1,4-benzodioxine ring, sulfonylation, and subsequent coupling with piperidine and pyrimidine moieties. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques such as chromatography and crystallization are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity or stability.

Mechanism of Action

The mechanism of action of 4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with structurally related analogs:

Compound Name & Source Core Structure Key Substituents Molecular Formula Molecular Weight Notable Features
Target Compound Pyrimidine 6-methyl, piperidin-4-ylmethoxy, benzodioxine-SO₂ (Inferred) ~450* Piperidine ring; methoxy-pyrimidine linkage
BG14592 Pyrimidine 4-piperazinyl, 6-imidazolyl, benzodioxine-SO₂ C₁₉H₂₀N₆O₄S 428.46 Piperazine ring; imidazole substituent
T50101 (Perilipin-1/5 Inhibitor) Ethanone Piperazinyl, 6-methyl-benzofuran, benzodioxine-SO₂ C₂₃H₂₄N₂O₆S 456.51 Benzofuran group; ketone linker
1-(Benzodioxine-SO₂)piperidine-4-COOH Piperidine Carboxylic acid, benzodioxine-SO₂ C₁₃H₁₅NO₇S* (Not provided) High polarity due to -COOH group
1-(Benzodioxine-SO₂)-1,4-diazepane Diazepane 7-membered ring, benzodioxine-SO₂ C₁₃H₁₈N₂O₄S 298.36 Expanded ring size; flexible backbone

*Molecular weight inferred from structural similarity; *Formula from for a related compound.

Key Observations:

Core Heterocycles: The target compound and BG14592 share a pyrimidine core, whereas T50101 uses a benzofuran-ethanone system. Piperidine/piperazine rings are common in all analogs, influencing conformational flexibility . The diazepane derivative () has a 7-membered ring, which may enhance binding to larger enzyme pockets.

Bioisosteres: BG14592’s imidazole substituent (vs. the target’s methyl group) could enhance hydrogen bonding with targets like kinases or GPCRs .

Molecular Weight: T50101 (456.51 Da) exceeds the target compound’s inferred weight (~450 Da), likely due to its benzofuran-ethanone moiety. Higher molecular weights may impact pharmacokinetics, such as oral bioavailability .

Biological Activity

4-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperidin-4-yl]methoxy}-6-methylpyrimidine is a synthetic compound with potential pharmacological applications. Its structure incorporates a piperidine moiety and a benzodioxine sulfonyl group, which are known to exhibit various biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition, and interactions with biomolecules.

Chemical Structure and Properties

The compound's chemical formula is C19H22N2O7S2C_{19}H_{22}N_{2}O_{7}S^{2} with a molecular weight of approximately 454.52 g/mol. The structural representation includes a pyrimidine ring substituted with a methoxy group and a piperidine ring attached to a sulfonyl group derived from 2,3-dihydro-1,4-benzodioxine.

Property Value
Chemical FormulaC₁₉H₂₂N₂O₇S₂
Molecular Weight454.52 g/mol
IUPAC Name1-(2,3-dihydro-1,4-benzodioxin-6-sulfonyl)-4-(methoxy)-6-methylpyrimidine
DrugBank IDDB07697

Antibacterial Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives containing the piperidine and sulfonamide functionalities have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Case Study: Antibacterial Screening
A series of synthesized compounds were evaluated for their antibacterial activity against several strains. The most active compounds demonstrated IC50 values ranging from 1.13 µM to 6.28 µM against urease and acetylcholinesterase (AChE), indicating promising potential for further development as antibacterial agents .

Enzyme Inhibition

The compound's mechanism of action may involve the inhibition of key enzymes such as urease and AChE. Enzyme inhibition studies have shown that compounds with similar structural features can effectively inhibit these enzymes, which are crucial in various metabolic processes.

Table: Enzyme Inhibition Data

Compound IC50 (µM) Target Enzyme
Compound A2.14Urease
Compound B0.63AChE
Compound C1.21Urease
Compound D6.28AChE

These findings suggest that the incorporation of the benzodioxine sulfonyl moiety enhances enzyme inhibitory activity .

Binding Interactions

Fluorescence quenching studies have been conducted to assess the binding interactions of the compound with bovine serum albumin (BSA). This is significant as BSA binding can influence the pharmacokinetics and bioavailability of drugs.

Binding Interaction Findings
In experiments where BSA was titrated with various concentrations of the compound, significant quenching was observed, indicating strong binding affinity. The calculated binding constants suggest that this compound may effectively interact with serum proteins, which could enhance its therapeutic efficacy .

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